N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide
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Overview
Description
N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a fluoro-phenylpyrimidine moiety, an azetidine ring, and an imidazole sulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multiple steps The process begins with the preparation of the fluoro-phenylpyrimidine intermediate, followed by the formation of the azetidine ring through cyclization reactionsCommon reagents used in these reactions include fluorinating agents, cyclizing agents, and sulfonamide precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-phenylpyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide.
- N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide.
- N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-2-propan-2-ylimidazole-4-sulfonamide.
Uniqueness
N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-14(2)27-11-17(24-13-27)30(28,29)25(3)16-9-26(10-16)20-18(21)19(22-12-23-20)15-7-5-4-6-8-15/h4-8,11-14,16H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNTUELAMDXNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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